molecular formula C3H8NO4P B1202035 Fosamine CAS No. 59682-52-9

Fosamine

Cat. No.: B1202035
CAS No.: 59682-52-9
M. Wt: 153.07 g/mol
InChI Key: UCHDFLNGIZUADY-UHFFFAOYSA-N
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Description

Fosamine is a phosphonic ester.

Scientific Research Applications

Inhibition of Plant Growth

Fosamine has been studied for its effectiveness in inhibiting the growth of various plant species. For instance, this compound acted as a chemical inhibitor of shoot growth in honey mesquite (Prosopis juliflora var. glandulosa) for up to three years following application (Morey & Dahl, 1980). This inhibition was attributed to a general cessation of nuclear activity in apical meristems and vascular cambia of the species.

Impact on Invasive Shrubs

This compound ammonium (Krenite®) was found to be highly effective in controlling the invasive shrub Rhamnus cathartica, with a 95% mortality rate. However, this study also noted potential significant non-target impacts on other plant species, particularly forbs (Schuster et al., 2020).

Absorption and Translocation in Plants

Research on multiflora rose (Rosa multiflora) showed that this compound is primarily absorbed through leaves, and its absorption and translocation patterns can vary depending on the application method and plant species. This highlights its systemic action in plants (Mann et al., 1986).

Environmental Effects of this compound

Studies have also focused on the environmental fate and impact of this compound. It was found to be not very persistent in soil, with a relatively short half-life. Importantly, it is strongly adsorbed in many soil types and not readily leached, suggesting minimal environmental mobility (Ghassemi et al., 1982).

Minimal Impact on Soil Microbial Activity

An investigation into the effect of this compound ammonium on soil bacteria under laboratory conditions found no significant impact on soil-nitrifying processes or the population and species of soil bacteria and fungi (Han & Krause, 1979).

Absorption and Translocation in Other Plants

Research on field horsetail (Equisetum arvense) revealed insights into the absorption, translocation, and exudation of this compound. The study emphasized its movement to areas of meristematic activity, such as shoot and rhizome apices (Coupland & Peabody, 1981).

Control of Field Bindweed

This compound was compared with other herbicides for controlling field bindweed (Convolvulus arvensis). It demonstrated moderate effectiveness, with varying results depending on the timing of application and environmental conditions (Wiese & Lavake, 1986).

Properties

CAS No.

59682-52-9

Molecular Formula

C3H8NO4P

Molecular Weight

153.07 g/mol

IUPAC Name

carbamoyl(ethoxy)phosphinic acid

InChI

InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7)

InChI Key

UCHDFLNGIZUADY-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(=O)N)O

Canonical SMILES

CCOP(=O)(C(=O)N)O

Color/Form

COLORLESS CRYSTALLINE SOLID
WHITE CRYSTALLINE SOLID

density

1.33

melting_point

175 °C

59682-52-9
25954-13-6

Related CAS

25954-13-6 (mono-ammonium salt)

shelf_life

AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... .
Stable in neutral and alkaline media.

solubility

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE
SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS
0.04 g/kg chloroform at 25 °C

Synonyms

ammonium ethyl carbamoylphosphonate
DPX-1108
DuPont Krenite Brush Control Agent
fosamine
fosamine ammonium
fosamine monoammonium salt
fosamine monolithium salt
fosamine monosodium salt
fosamine zinc (2:1) salt
fosamine-ammonium

vapor_pressure

0.53 mPa @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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